An In-depth Technical Guide on the Physicochemical Properties of (2-Cyclobutylethyl)(methyl)amine
An In-depth Technical Guide on the Physicochemical Properties of (2-Cyclobutylethyl)(methyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Cyclobutylethyl)(methyl)amine, a secondary amine featuring a cyclobutyl moiety, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The incorporation of the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and metabolic stability to parent molecules, making it a valuable structural motif in the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this amine is paramount for its effective utilization as a building block in synthesis, for predicting its behavior in biological systems, and for formulating it into potential drug candidates.
This technical guide provides a comprehensive analysis of the core physicochemical properties of (2-Cyclobutylethyl)(methyl)amine. In the absence of extensive experimental data in publicly accessible literature, this guide leverages established predictive models and details robust experimental protocols for the determination of these key parameters. The subsequent sections will delve into the structural and physicochemical characteristics of the molecule, followed by detailed methodologies for its empirical investigation, providing a solid foundation for researchers in the field.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Table 1: Core Identifiers for (2-Cyclobutylethyl)(methyl)amine
| Identifier | Value | Source |
| CAS Number | 1365939-73-6 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| IUPAC Name | N-methyl-2-cyclobutylethanamine | |
| SMILES | CNCCC1CCC1 | [2] |
| InChI | InChI=1S/C7H15N/c1-8-6-5-7-3-2-4-7/h7-8H,2-6H2,1H3 | [2] |
digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="3.6,-0.5!"]; C5 [label="C", pos="3.6,-1.7!"]; C6 [label="C", pos="2.4,-2.2!"]; C7 [label="C", pos="2.4,1.2!"]; // Methyl group carbon
// Bond edges N -- C1 [len=1.2]; N -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C3 [len=1.2]; N -- C7 [len=1.2];
// Hydrogen atoms (implied for clarity in a skeletal structure) }
Caption: 2D Skeletal Structure of (2-Cyclobutylethyl)(methyl)amine.
Physicochemical Properties: A Predictive and Comparative Analysis
Table 2: Predicted and Comparative Physicochemical Properties of (2-Cyclobutylethyl)(methyl)amine
| Property | Predicted/Comparative Value | Rationale and Comparative Insights |
| Boiling Point | ~150-160 °C | As a secondary amine, (2-Cyclobutylethyl)(methyl)amine can participate in intermolecular hydrogen bonding, leading to a higher boiling point than alkanes of similar molecular weight.[3] Its boiling point is expected to be lower than that of corresponding alcohols due to the lower electronegativity of nitrogen compared to oxygen.[3] A quantitative structure-property relationship (QSPR) model could provide a more precise prediction.[4][5] |
| Melting Point | Not readily predictable | The melting point is highly dependent on the crystal lattice structure, which is difficult to predict accurately without experimental data. |
| Aqueous Solubility | Moderately Soluble | Low molecular weight amines are generally water-soluble.[6] With a total of seven carbon atoms, the solubility is expected to be moderate. The amine functionality can form hydrogen bonds with water, and its basicity allows for the formation of a more soluble protonated species in acidic solutions.[7][8] |
| pKa (of conjugate acid) | ~10.5 - 11.0 | The pKa of the conjugate acid of a secondary amine is typically in this range.[9] The electron-donating alkyl groups increase the basicity compared to ammonia. Computational methods can provide more precise pKa predictions.[1][10] |
| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.2 | The predicted XlogP for the hydrochloride salt is 1.8.[2] The free base would have a similar or slightly higher LogP value. This indicates a moderate lipophilicity, suggesting reasonable permeability across biological membranes. |
Experimental Determination of Physicochemical Properties
To obtain definitive data, empirical determination is essential. The following section outlines detailed, self-validating protocols for key physicochemical parameters.
Protocol 1: Determination of Boiling Point via the Thiele Tube Method
This micro-scale method is ideal for determining the boiling point of small quantities of a liquid sample.
Rationale: The Thiele tube is designed to ensure uniform heating of the sample and the thermometer bulb by creating a convection current in the heating oil.[11] The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed when the liquid re-enters the capillary tube after a steady stream of bubbles ceases.[11]
Methodology:
-
Sample Preparation: Fill a small, clean test tube with approximately 0.5 mL of (2-Cyclobutylethyl)(methyl)amine.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the amine.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Aqueous Solubility
This protocol determines the solubility of (2-Cyclobutylethyl)(methyl)amine in water at a given temperature.
Rationale: This method relies on creating a saturated solution and then quantifying the concentration of the dissolved amine. Gas chromatography is a suitable analytical technique for this purpose due to the volatility of the amine.
Methodology:
-
Solution Preparation: Add an excess of (2-Cyclobutylethyl)(methyl)amine to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved amine separates.
-
Sample Collection: Carefully withdraw a known volume of the clear aqueous supernatant.
-
Quantification: Analyze the aqueous sample by gas chromatography (GC) against a series of calibration standards of known concentrations of (2-Cyclobutylethyl)(methyl)amine in water.
-
Calculation: Determine the solubility from the concentration measured by GC.
Protocol 3: Potentiometric Titration for pKa Determination
This is a standard and accurate method for determining the pKa of an amine.
Rationale: The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form and 50% is in its free base form. This point can be determined by titrating the amine with a strong acid and monitoring the pH change.
Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of (2-Cyclobutylethyl)(methyl)amine of known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant.
-
Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
Caption: Workflow for pKa Determination.
Protocol 4: Shake-Flask Method for LogP Determination
This is the classical method for determining the octanol-water partition coefficient.
Rationale: The LogP value is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentrations of the compound in two immiscible phases, typically n-octanol and water.[12]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of (2-Cyclobutylethyl)(methyl)amine to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Sample Collection: Carefully collect samples from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the amine in each phase using a suitable analytical method, such as GC or HPLC.
-
Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
(2-Cyclobutylethyl)(methyl)amine is a valuable building block in contemporary drug discovery, and a thorough understanding of its physicochemical properties is crucial for its effective application. This guide has provided a detailed overview of its key characteristics, utilizing predictive data in the absence of extensive experimental findings. Furthermore, it has outlined robust, step-by-step experimental protocols for the empirical determination of its boiling point, aqueous solubility, pKa, and LogP. By employing these methodologies, researchers can obtain the precise data necessary to inform synthesis, guide formulation development, and predict the pharmacokinetic and pharmacodynamic behavior of novel compounds derived from this promising amine.
References
-
Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
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Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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Workup: Amines. University of Rochester Department of Chemistry. [Link]
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(2-Cyclobutylethyl)(ethyl)amine. PubChem. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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(2-cyclobutylethyl)(methyl)amine hydrochloride. PubChemLite. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Semantic Scholar. [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
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(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]
-
26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]
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